molecular formula C10H19FN2O2 B1529615 Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1334414-00-4

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B1529615
CAS No.: 1334414-00-4
M. Wt: 218.27 g/mol
InChI Key: CVHJEFDRBTZVEL-UHFFFAOYSA-N
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Description

“Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate” is a derivative of Quinine, which is the primary alkaloid of various species of Cinchona . It is an optical isomer of Quinidine .


Synthesis Analysis

The synthesis of “this compound” involves heating tert-Butyl (3S,42?)-4- (benzylarnino)-3 -fluoropiperidine- 1 -carboxylate (Intermediate 28; 711 mg), ammonium formate (582 mg), and 10% Pd/C (200 mg) in MeOH (10 ml) to 50 °C for 1 h .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H19FN2O2 . The average mass is 218.268 Da and the monoisotopic mass is 218.143051 Da .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3 . The boiling point is 285.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 126.5±27.3 °C . The index of refraction is 1.481 . The molar refractivity is 55.7±0.4 cm3 .

Scientific Research Applications

Antibacterial Agents Development

The synthesis and evaluation of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids have demonstrated significant antibacterial activities. Compounds derived from similar tert-butyl fluorinated structures have shown potency both in vitro and in vivo, leading to the selection of specific compounds for clinical evaluation due to their favorable microbiological activity, low toxicity, and pharmacokinetic profile (Bouzard et al., 1989).

Fluorous Synthesis

Fluorous derivatives of tert-butyl alcohol, akin to tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, have been employed as reagents for the protection of carboxylic acids in fluorous synthesis. This application leverages the compound's ability to protect and immobilize medium-size nonpolar carboxylic acids in a fluorous phase, showcasing its utility in enhancing synthetic efficiency and selectivity in organic synthesis (Pardo et al., 2001).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, related structurally to this compound, serve as versatile intermediates in the asymmetric synthesis of amines. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, and α-trifluoromethyl amines, showcasing the compound's role in enabling stereoselective organic transformations (Ellman et al., 2002).

Novel Fluorinating Agents

This compound and its analogs have contributed to the discovery of novel fluorinating agents with high thermal stability and resistance to aqueous hydrolysis. These agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have demonstrated diverse fluorination capabilities, including the conversion of alcohols, aldehydes, and ketones to their fluorinated counterparts with high yields and selectivity (Umemoto et al., 2010).

Safety and Hazards

When handling “Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate”, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name

tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJEFDRBTZVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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